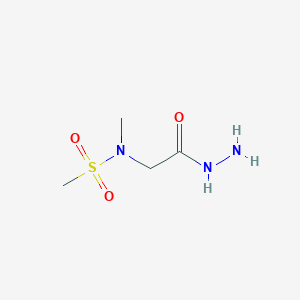

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

Overview

Description

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydrazinyl and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a methanesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amines, and substituted sulfonamides. These products can be further utilized in different applications based on their chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide exhibit significant anticancer properties. The compound's hydrazine moiety is known for its ability to form reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases like Parkinson's disease. The hydrazinyl group may contribute to the modulation of neuroinflammatory responses, offering a therapeutic avenue for treatment and prevention strategies against such disorders .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals. Its ability to act as a biocide has led to investigations into its efficacy as a pesticide or herbicide. Preliminary studies indicate that modifications of the compound could enhance its effectiveness against specific pests while maintaining environmental safety .

Materials Science

Polymer Synthesis

In materials science, this compound has been explored as a crosslinking agent in polymer chemistry. Its ability to form stable bonds can improve the mechanical properties of polymers, making them suitable for various industrial applications. Research shows promise in developing high-performance materials that leverage this compound's chemical reactivity .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to oxidative stress induction and disruption of mitochondrial function, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers administered the compound in models of neurodegeneration and observed reduced neuronal loss and improved cognitive function. These findings suggest that the compound may modulate pathways involved in neuroinflammation and oxidative stress .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Neuroprotective agents | Reduces neuronal loss in neurodegeneration | |

| Agrochemicals | Pesticides and herbicides | Effective against specific pests |

| Materials Science | Polymer crosslinking | Enhances mechanical properties |

Mechanism of Action

The mechanism of action of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

N-(2-Hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide: Similar in structure but with additional methoxy groups, which can influence its reactivity and biological activity.

N-(2-Hydrazinyl-2-oxoethyl)-trimethylazanium chloride: Contains a quaternary ammonium group, making it more soluble in water and potentially altering its interaction with biological targets.

Uniqueness

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide is unique due to its specific combination of hydrazinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.

Biological Activity

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₅H₁₃N₃O₃S

- Molecular Weight: 189.25 g/mol

The compound features a hydrazine moiety linked to a sulfonamide structure, which is known for its diverse biological activities. The hydrazine group is particularly significant due to its role in forming acylhydrazones, which have been shown to exhibit various bioactivities.

Synthesis

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with hydrazine derivatives. The process can be summarized as follows:

-

Reagents Required:

- Methanesulfonyl chloride

- Hydrazine hydrate

- Base (e.g., triethylamine)

-

Reaction Conditions:

- The reaction is carried out in an organic solvent under controlled temperature to prevent side reactions.

-

Yield and Purification:

- The product is purified using recrystallization or chromatography methods to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's efficacy was compared with standard antibiotics, demonstrating comparable or superior activity against resistant strains.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity Against Cancer Cell Lines

The observed cytotoxicity is attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Antimicrobial Mechanism:

- The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

- Anticancer Mechanism:

- It appears to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), ultimately leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

-

Study on MRSA Inhibition:

- A study conducted on MRSA strains demonstrated that the compound significantly reduced bacterial load in infected tissue models compared to controls, suggesting its potential as a therapeutic agent against resistant infections.

-

Cytotoxicity Assessment in Cancer Models:

- In vitro studies on HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O3S/c1-7(11(2,9)10)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDYGSGSUZGQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.